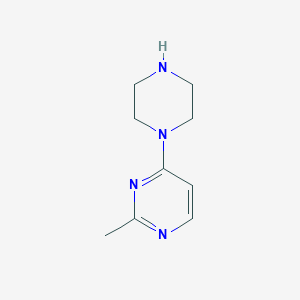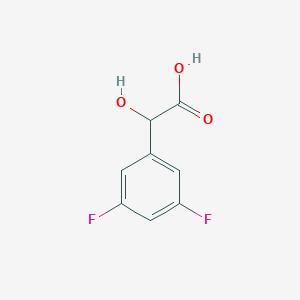
3,5-二氟苯乙酸
描述
3,5-Difluoromandelic acid, also known as α-hydroxy-3,5-difluorophenylacetic acid, is a chemical compound with the molecular formula F2C6H3CH(OH)CO2H . It has a molecular weight of 188.13 .
Synthesis Analysis
Racemic 3,5-difluoromandelic acid undergoes optical resolution in the presence of (1 R,2 R)- (-)-pseudoephedrine in isopropanol to afford the (S)-form . It can also be synthesized from 3,5-Difluorobenzaldehyde .Molecular Structure Analysis
The molecular structure of 3,5-Difluoromandelic acid consists of a benzene ring substituted with two fluorine atoms at positions 3 and 5, and a carboxylic acid group attached to the benzene ring .Physical And Chemical Properties Analysis
3,5-Difluoromandelic acid has a melting point of 135-139 °C . It has a density of 1.5±0.1 g/cm3, a boiling point of 306.5±37.0 °C at 760 mmHg, and a flash point of 139.1±26.5 °C . It has 3 hydrogen bond acceptors, 2 hydrogen bond donors, and 2 freely rotating bonds .科学研究应用
1. 生物转化和环境应用
3,5-二氟苯乙酸在环境研究中具有重要意义,特别是在真菌如金黄色孢囊菌对氟代醇类化合物进行生物转化的过程中。这一过程对于了解氟烷基物质的环境命运以及它们在受污染的水和土壤中的生物修复潜力至关重要(Tseng et al., 2014)。
2. 配位聚合物和传感应用
从苯乙酸及其衍生物3,5-二氟苯乙酸构建的手性配位聚合物的研究显示出在对映选择性识别和传感方面具有潜力。这些配位聚合物可以用于开发具有独特性能的材料,用于各种应用(Tay & Hua, 2021)。
3. 化学合成和改进
相关化合物的合成,如3,5-二氟水杨酸,已经改进以避免使用腐蚀性材料,突显了提高生产3,5-二氟苯乙酸衍生物的安全性和效率的持续努力(Weidner-Wells & Fraga-Spano, 1996)。
4. 分析和表征技术
对3,5-二氟苯硼酸等相关化合物的光谱特性进行了深入研究,有助于更好地了解这类分子的结构和光谱特性。这些研究对于先进材料和分析技术的发展至关重要(Karabacak et al., 2014)。
安全和危害
3,5-Difluoromandelic acid may cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It should be stored in a well-ventilated place and kept tightly closed .
属性
IUPAC Name |
2-(3,5-difluorophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F2O3/c9-5-1-4(2-6(10)3-5)7(11)8(12)13/h1-3,7,11H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHMLPPFFMSRWBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1F)F)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343273 | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Difluoromandelic acid | |
CAS RN |
132741-31-2 | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=132741-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Difluoromandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 132741-31-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the inclusion of fluorine atoms in 3,5-difluoromandelic acid affect its coordination behavior compared to mandelic acid?
A1: The research by [] highlights that incorporating halogen atoms like fluorine in mandelic acid derivatives introduces additional intermolecular interactions, specifically hydrogen and halogen bonding. These extra interactions influence the coordination modes and packing arrangements within the resulting crystal structures. In the study, 3,5-difluoromandelic acid, alongside other mandelic acid derivatives, was complexed with divalent transition metals and dipyridyl ligands. The study found that coordination polymers incorporating 3,5-difluoromandelic acid exhibited dense packing stabilized by hydrogen bonding, contrasting with the less densely packed structures observed when using a methoxy-protected mandelic acid derivative []. This suggests that the fluorine atoms in 3,5-difluoromandelic acid contribute significantly to the overall crystal packing through enhanced hydrogen bonding interactions.
Q2: What is the significance of exploring 3,5-difluoromandelic acid in the context of chiral coordination polymers?
A2: Mandelic acid and its derivatives are valuable building blocks for chiral coordination polymers (CPs) and metal-organic frameworks (MOFs) []. These materials hold potential in enantioselective applications, such as chiral separation and asymmetric catalysis. The research emphasizes that despite the potential of halogenated mandelic acid derivatives, they remain under-explored in this context []. Therefore, studying 3,5-difluoromandelic acid provides valuable insights into how halogen substitution can influence the structure and potentially enhance the properties of chiral CPs and MOFs for targeted applications.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






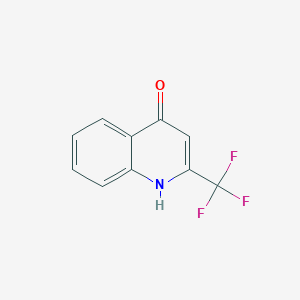
![{2-[2-(Trifluoromethoxy)phenyl]ethyl}amine](/img/structure/B159696.png)

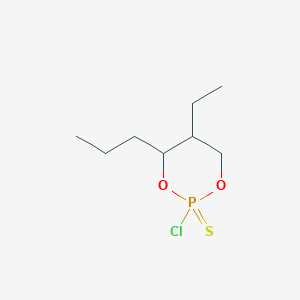
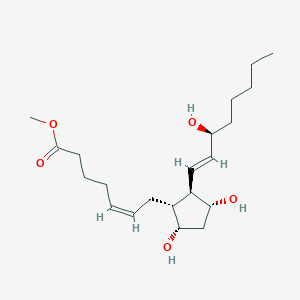
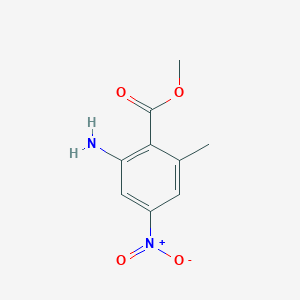
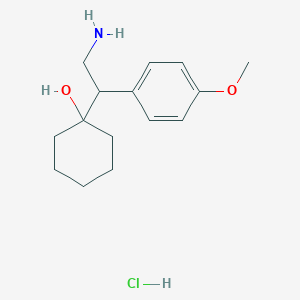
![3-[3-(4-Ethylphenoxy)phenyl]-3-oxopropanenitrile](/img/structure/B159710.png)

![3,4-Dihydro-2H-benzo[B][1,4]oxazin-5-amine](/img/structure/B159716.png)
